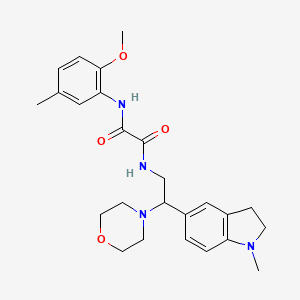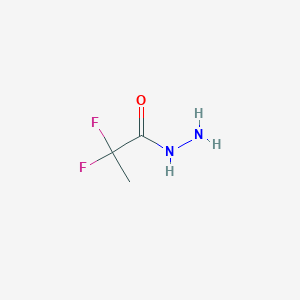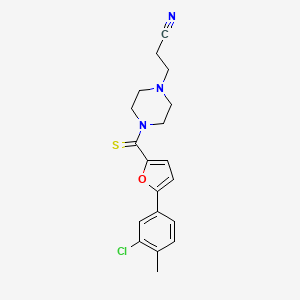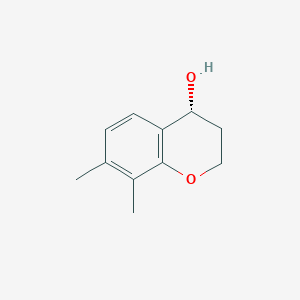![molecular formula C15H24N2O2S B2761208 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2097914-86-6](/img/structure/B2761208.png)
1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a useful research compound. Its molecular formula is C15H24N2O2S and its molecular weight is 296.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
- Acetylcholinesterase Inhibitors: A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity, highlighting the importance of the cyclohexyl group and the flexibility of the spacer for inhibitory activities. This research opens pathways for the design of neuroprotective drugs Vidaluc et al., 1995.
Chemical Structure and Reactivity
- Heterocycle Formation: Fülöp et al. (1985) explored the synthesis of thiourea and urea derivatives from cyclohexanols, leading to heterocyclic compounds, which have potential applications in material science and pharmaceuticals Fülöp et al., 1985.
Cytokinin-like Activity and Plant Morphogenesis
- Urea Derivatives as Plant Growth Regulators: Ricci and Bertoletti (2009) reviewed urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ), which have cytokinin-like activity affecting cell division and differentiation in plants. This highlights the potential of urea derivatives in agriculture and horticulture Ricci & Bertoletti, 2009.
Medicinal Chemistry and Drug Design
- Antimicrobial and Anticancer Activities: A study by El-Sawy et al. (2013) on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles showed promising antimicrobial and anticancer activities. This demonstrates the potential of urea derivatives in developing new therapeutic agents El-Sawy et al., 2013.
Hydrophobicity and Hydrophilicity of Methyl Groups
- Hydrophilicity of N-Methyl Groups: A study by Koga et al. (2011) challenges the assumption that methyl groups always confer hydrophobicity. Their research on trimethylamine-N-oxide and tetramethyl urea suggests that N-methyl groups enhance hydrophilicity, which could influence the solubility and distribution properties of pharmaceutical compounds Koga et al., 2011.
Mecanismo De Acción
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been associated with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that the thiophene ring system, which is part of this compound, can interact with various biological targets . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is used.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that multiple pathways could potentially be influenced by this compound.
Result of Action
Based on the known activities of thiophene derivatives , it can be hypothesized that this compound might exert a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h7-8,10,13,19H,2-6,9,11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNBBFHPYANQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2761126.png)
![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)





![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)


